molecular formula C11H7F2IN2O B8375972 4-(2,5-Difluorophenoxy)-3-iodopyridin-2-amine

4-(2,5-Difluorophenoxy)-3-iodopyridin-2-amine

Cat. No. B8375972
M. Wt: 348.09 g/mol
InChI Key: BLTXZJKDFQLIAJ-UHFFFAOYSA-N
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Patent
US08569319B2

Procedure details

4-chloro-3-iodopyridin-2-amine (3.00 g, 11.79 mmol), 2,5-difluoro phenol (4.60 g, 35.4 mmol), DBU (1.777 ml, 11.79 mmol) were combined in NMP (15 mL) and solution was stirred at 170° C. for 6 h under microwave irradiation. The crude reaction mixture was poured into 1N NaOH solution (70 mL), the resultant suspension was filtered, washed with water (5×10 mL) and dried to afford crude product which was purified by silica gel chromatography (EtOAc-hexanes) to afford 4-(2,5-difluorophenoxy)-3-iodopyridin-2-amine as white solid. (2.55 g, 62.1% yield). 1H NMR (400 MHz, DMSO-d6): δ 7.74 (d, J=7.6 Hz, 1H), 7.47 (m, 1H), 7.28 (m, 1H), 7.18 (On, 1H), 6.25 (br s, 2H), 5.88 (dd, J=5.6 Hz, 1H); MS (ESI) m/z: 349.03 (M+H+).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
4.6 g
Type
reactant
Reaction Step Two
Name
Quantity
1.777 mL
Type
reactant
Reaction Step Three
Name
Quantity
70 mL
Type
reactant
Reaction Step Four
Name
Quantity
15 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:7]=[CH:6][N:5]=[C:4]([NH2:8])[C:3]=1[I:9].[F:10][C:11]1[CH:16]=[CH:15][C:14]([F:17])=[CH:13][C:12]=1[OH:18].C1CCN2C(=NCCC2)CC1.[OH-].[Na+]>CN1C(=O)CCC1>[F:10][C:11]1[CH:16]=[CH:15][C:14]([F:17])=[CH:13][C:12]=1[O:18][C:2]1[CH:7]=[CH:6][N:5]=[C:4]([NH2:8])[C:3]=1[I:9] |f:3.4|

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
ClC1=C(C(=NC=C1)N)I
Step Two
Name
Quantity
4.6 g
Type
reactant
Smiles
FC1=C(C=C(C=C1)F)O
Step Three
Name
Quantity
1.777 mL
Type
reactant
Smiles
C1CCC2=NCCCN2CC1
Step Four
Name
Quantity
70 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Five
Name
Quantity
15 mL
Type
solvent
Smiles
CN1CCCC1=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
170 °C
Stirring
Type
CUSTOM
Details
solution was stirred at 170° C. for 6 h under microwave irradiation
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The crude reaction mixture
FILTRATION
Type
FILTRATION
Details
the resultant suspension was filtered
WASH
Type
WASH
Details
washed with water (5×10 mL)
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
to afford crude product which
CUSTOM
Type
CUSTOM
Details
was purified by silica gel chromatography (EtOAc-hexanes)

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
FC1=C(OC2=C(C(=NC=C2)N)I)C=C(C=C1)F
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 62.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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